2-Amino-4'-chloropropiophenone hydrochloride

Catalog No.
S1965463
CAS No.
23184-97-6
M.F
C9H11Cl2NO
M. Wt
220.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4'-chloropropiophenone hydrochloride

CAS Number

23184-97-6

Product Name

2-Amino-4'-chloropropiophenone hydrochloride

IUPAC Name

2-amino-1-(4-chlorophenyl)propan-1-one;hydrochloride

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

InChI

InChI=1S/C9H10ClNO.ClH/c1-6(11)9(12)7-2-4-8(10)5-3-7;/h2-6H,11H2,1H3;1H

InChI Key

XAAMOOOAKCTFIG-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)N.Cl

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)N.Cl

2-Amino-4'-chloropropiophenone hydrochloride is a crystalline solid characterized by its chemical formula C10H12ClN·HCl. This compound features an amino group and a chlorinated phenyl ring, making it a derivative of propiophenone. Its physical properties include a light brown color and a relatively stable structure under standard conditions .

Typical of amines and ketones:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
  • Acid-Base Reactions: As an amine, it can act as a base, reacting with acids to form salts (e.g., hydrochloride).
  • Reduction Reactions: The ketone functional group can be reduced to alcohols under appropriate conditions.

Several methods have been developed for synthesizing 2-Amino-4'-chloropropiophenone hydrochloride:

  • Amination of Propiophenone: The starting material, propiophenone, can be reacted with ammonia or amines in the presence of a catalyst.
  • Chlorination: Chlorination of the phenolic compound followed by amination can yield the desired product.
  • Reduction of Chlorinated Intermediates: Reduction of chlorinated derivatives can also lead to the formation of this compound.

2-Amino-4'-chloropropiophenone hydrochloride is utilized in various applications:

  • Research: It serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
  • Dyes and Pigments: Due to its chemical structure, it may be used in the production of dyes.
  • Chemical Analysis: It is employed in analytical chemistry for studying interactions with biological systems.

Studies on 2-Amino-4'-chloropropiophenone hydrochloride have focused on its interactions with biological systems:

  • Receptor Binding: Investigations into its binding affinity to neurotransmitter receptors could provide insights into its psychoactive properties.
  • Metabolic Pathways: Understanding how this compound is metabolized in vivo can reveal potential toxicological effects and therapeutic windows.

Several compounds share structural similarities with 2-Amino-4'-chloropropiophenone hydrochloride. Here are some notable examples:

Compound NameChemical FormulaUnique Features
4-Chlorocathinone (hydrochloride)C10H12ClN·HClKnown for stimulant properties; used recreationally.
2-Amino-4'-chlorobutyrophenoneC10H12ClNSimilar structure; potential use in neuropharmacology.
4'-ChloropropiophenoneC10H9ClOLacks the amino group; used primarily as a precursor.
2-(tert-Butylamino)-4'-chloropropiophenoneC13H18ClNContains a bulky tert-butyl group; alters pharmacokinetics.

Uniqueness

The uniqueness of 2-Amino-4'-chloropropiophenone hydrochloride lies in its specific combination of an amino group and a chlorinated aromatic system, which may confer distinct biological activities compared to its analogs. Its potential applications in both medicinal chemistry and dye manufacturing further highlight its significance in chemical research.

Sequence

A

Dates

Modify: 2024-04-14

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